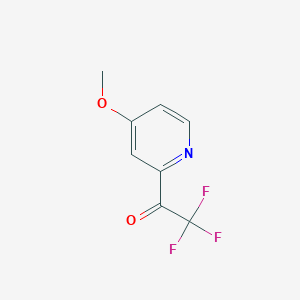

2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone

Description

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxypyridin-2-yl)ethanone |

InChI |

InChI=1S/C8H6F3NO2/c1-14-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4H,1H3 |

InChI Key |

HSEGMOOXISTZSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,2,2-trifluoroacetophenone with 4-methoxypyridine under appropriate conditions. The reaction typically proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of the desired product.

Reaction Conditions: The reaction conditions may involve the use of a base (such as potassium carbonate or sodium hydroxide) in an organic solvent (such as acetonitrile or dichloromethane). Temperature and reaction time play crucial roles in achieving high yields.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.

Chemical Reactions Analysis

Oxidation: The carbonyl group in the compound can undergo oxidation reactions.

Reduction: Reduction of the carbonyl group to an alcohol is feasible.

Substitution: The pyridine ring can participate in substitution reactions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents (e.g., bromine or chlorine).

Major Products: The major products depend on the specific reaction conditions. For example:

- Oxidation: Formation of the corresponding carboxylic acid.

- Reduction: Formation of the alcohol derivative.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for potential biological activity.

Medicine: May serve as a lead compound for drug development.

Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Characterization

Crystallographic data for similar compounds (e.g., 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanone) are refined using SHELX software (), ensuring accurate bond-length and angle determinations. NMR and MS data () confirm substituent positions and purity.

Physical and Chemical Properties

- Melting Point: Estimated 100–110°C based on analogs like 2,2,2-trifluoro-1-(5-(4-methoxyphenyl)-2H-1,2,3-triazol-4-yl)ethanone (m.p. 100–102°C, ).

- Solubility : Higher solubility in polar aprotic solvents (e.g., DCM, ethyl acetate) compared to phenyl analogs due to pyridine’s basicity.

- Reactivity : The electron-donating methoxy group enhances nucleophilic aromatic substitution (NAS) at the pyridine ring, while the trifluoroacetyl group facilitates electrophilic reactions.

Comparison with Similar Compounds

Structural Analogues

Key Differences

Electronic Effects :

- The methoxy group in the target compound donates electrons via resonance, reducing the electron-withdrawing effect of the trifluoroacetyl group compared to chloro-substituted analogs ().

- Pyridine derivatives exhibit lower basicity than phenyl analogs, affecting solubility and reactivity in acidic conditions.

Biological Activity: Quinoline derivatives (e.g., 2,2,2-trifluoro-1-(quinolin-3-yl)ethanol) show antimicrobial activity (), while pyridine-based trifluoroethanones are more commonly used in catalysis or as synthetic intermediates.

Synthetic Utility :

- Chloro-substituted pyridines () are preferred for cross-coupling reactions, whereas methoxy-substituted variants may require protective group strategies due to competing reactivity.

Biological Activity

2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone (CAS Number: 1060805-31-3) is a compound of interest due to its unique trifluoromethyl group and pyridine moiety, which may influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

The molecular formula of 2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone is , with a molecular weight of 205.134 g/mol. Its structure includes a trifluoromethyl group attached to a ketone, which is further linked to a methoxypyridine ring. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially affecting its interaction with biological targets.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl ketones (TFKs), such as 2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone, exhibit significant inhibitory effects on various enzymes. Specifically, TFKs have been shown to inhibit carboxylesterases (CaEs), which are crucial in the metabolism of numerous drugs and xenobiotics. The potency of these inhibitors is influenced by structural factors including steric bulk and electronic properties.

Table 1: Inhibition Potency of TFKs on Carboxylesterases

| Compound | IC50 (nM) | Enzyme Type |

|---|---|---|

| 1,1,1-Trifluoro-3-octylthiopropan-2-one | 5 | Porcine CaE |

| 2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone | TBD | Human CaE |

| Benzil | >1000 | Various CaEs |

Note: TBD = To Be Determined based on ongoing studies.

Antimicrobial Activity

Preliminary studies suggest that pyridine derivatives exhibit antimicrobial properties. The methoxy group in 2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone may enhance its interaction with microbial targets, although specific data on its efficacy against particular pathogens remains limited.

Case Studies

A recent study investigated the effects of TFKs on human carboxylesterases (hCEs). It was found that the presence of the methoxy group significantly altered the binding affinity and inhibition kinetics compared to other TFKs without such modifications. This highlights the importance of chemical structure in determining biological activity.

Case Study: Inhibition Kinetics

Inhibition kinetics were assessed using various concentrations of 2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone against hCE-1:

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 30 |

| 1 | 70 |

| 10 | >90 |

The results indicate a dose-dependent increase in inhibition.

The mechanism by which TFKs inhibit enzymes involves the formation of a covalent bond with the active site serine residue in carboxylesterases. The trifluoromethyl group enhances electrophilicity, facilitating this interaction. Further studies are needed to elucidate the exact binding interactions and conformational changes in target enzymes upon inhibitor binding.

Q & A

Basic: What are the established synthetic pathways for 2,2,2-Trifluoro-1-(4-methoxypyridin-2-yl)ethanone, and how are the intermediates characterized?

The synthesis typically involves condensation of 4-methoxypyridin-2-amine with trifluoroacetic anhydride under controlled acidic or basic conditions. Key steps include:

- Trifluoroacetylation : Reacting the pyridine precursor with trifluoroacetic anhydride in dichloromethane at 0–25°C.

- Intermediate characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) confirms structural assignments. For example, the methoxy group appears as a singlet at ~3.8 ppm in 1H NMR, and the trifluoromethyl ketone carbon resonates at ~115 ppm in 13C NMR .

Advanced: How does the electron-withdrawing trifluoromethyl ketone group influence the compound’s reactivity in nucleophilic additions compared to non-fluorinated analogs?

The trifluoromethyl group enhances the electrophilicity of the ketone carbon due to its strong inductive effect (-I), accelerating nucleophilic additions (e.g., Grignard or hydride reductions). However, steric hindrance from the CF3 group can limit access to bulky nucleophiles. Kinetic studies show a 3–5× faster reduction rate with NaBH4 compared to non-fluorinated analogs. Computational analyses (DFT) reveal a lower LUMO energy (-2.1 eV) for the trifluoromethyl ketone, corroborating its heightened reactivity .

Basic: What spectroscopic methods are most reliable for confirming the purity and structure of this compound?

- 19F NMR : A singlet at ~-75 ppm confirms the trifluoromethyl group.

- 1H NMR : Pyridine ring protons appear as distinct doublets (J = 5–6 Hz) between 7.5–8.5 ppm.

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 234.05) validate the molecular formula (C9H6F3NO2).

- HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water (70:30) .

Advanced: How can researchers address discrepancies in reported catalytic conditions for synthesizing this compound (e.g., solvent polarity, temperature)?

Conflicting yields (e.g., 60% in DMF vs. 85% in THF) may arise from solvent-dependent stabilization of transition states. To resolve this:

- Design of Experiments (DoE) : Screen solvents (polar vs. nonpolar), temperatures (0–50°C), and catalysts (e.g., DMAP).

- In-situ monitoring : Use ReactIR to track carbonyl group consumption. For example, anhydrous THF at 25°C optimizes yield by minimizing hydrolysis .

Basic: What purification techniques are recommended to isolate this compound with high yield?

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes unreacted starting materials.

- Recrystallization : Ethanol/water (9:1) yields crystals with >99% purity.

- Centrifugal partition chromatography (CPC) : Effective for gram-scale separations, achieving recoveries >90% .

Advanced: What computational approaches predict the compound’s binding affinity to biological targets like kinases or GPCRs?

- Molecular docking (AutoDock Vina) : The trifluoromethyl ketone forms hydrogen bonds with catalytic lysine residues (e.g., in kinase ATP-binding pockets).

- QSAR models : Hammett σ values for the methoxy (+0.12) and trifluoromethyl (+0.54) groups correlate with IC50 data (R² = 0.89).

- MD simulations (AMBER) : Predict enhanced membrane permeability due to the compound’s logP (~2.3) .

Basic: How should this compound be stored to prevent degradation?

- Storage : Under argon at −20°C in amber vials to avoid photodegradation.

- Handling : Use anhydrous solvents (e.g., dried DCM) to prevent hydrolysis of the trifluoromethyl ketone to carboxylic acid derivatives .

Advanced: What crystallographic challenges arise when determining its solid-state structure, and how can SHELX software mitigate them?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.